Cas no 2137580-05-1 (2-(2-Bromoethyl)-1,1-difluorocyclohexane)

2-(2-Bromoethyl)-1,1-difluorocyclohexane is a halogenated cyclohexane derivative featuring both bromoethyl and difluoromethyl functional groups. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for further functionalization, particularly in nucleophilic substitution reactions where the bromoethyl moiety serves as a reactive handle. The presence of geminal difluorine atoms enhances its stability while influencing electronic properties, making it useful in the development of fluorinated intermediates for pharmaceuticals, agrochemicals, and materials science. Its well-defined structure allows for precise modifications, enabling researchers to explore novel reaction pathways and tailor physicochemical properties in target molecules.
2-(2-Bromoethyl)-1,1-difluorocyclohexane structure
2137580-05-1 structure
Product name:2-(2-Bromoethyl)-1,1-difluorocyclohexane
CAS No:2137580-05-1
MF:C8H13BrF2
MW:227.08962893486
CID:6389337
PubChem ID:165751252

2-(2-Bromoethyl)-1,1-difluorocyclohexane Chemical and Physical Properties

Names and Identifiers

    • 2137580-05-1
    • 2-(2-bromoethyl)-1,1-difluorocyclohexane
    • EN300-633540
    • 2-(2-Bromoethyl)-1,1-difluorocyclohexane
    • Inchi: 1S/C8H13BrF2/c9-6-4-7-3-1-2-5-8(7,10)11/h7H,1-6H2
    • InChI Key: IYFFWNJRPLXEEP-UHFFFAOYSA-N
    • SMILES: BrCCC1CCCCC1(F)F

Computed Properties

  • Exact Mass: 226.01687g/mol
  • Monoisotopic Mass: 226.01687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.7

2-(2-Bromoethyl)-1,1-difluorocyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-633540-0.5g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
0.5g
$1180.0 2023-05-30
Enamine
EN300-633540-10.0g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
10g
$5283.0 2023-05-30
Enamine
EN300-633540-0.25g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
0.25g
$1131.0 2023-05-30
Enamine
EN300-633540-1.0g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
1g
$1229.0 2023-05-30
Enamine
EN300-633540-2.5g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
2.5g
$2408.0 2023-05-30
Enamine
EN300-633540-0.05g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
0.05g
$1032.0 2023-05-30
Enamine
EN300-633540-0.1g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
0.1g
$1081.0 2023-05-30
Enamine
EN300-633540-5.0g
2-(2-bromoethyl)-1,1-difluorocyclohexane
2137580-05-1
5g
$3562.0 2023-05-30

Additional information on 2-(2-Bromoethyl)-1,1-difluorocyclohexane

Introduction to 2-(2-Bromoethyl)-1,1-difluorocyclohexane (CAS No. 2137580-05-1)

2-(2-Bromoethyl)-1,1-difluorocyclohexane, identified by the Chemical Abstracts Service Number (CAS No.) 2137580-05-1, is a fluorinated cyclohexane derivative featuring a bromoethyl substituent. This compound has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of both fluorine and bromine atoms introduces distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-(2-Bromoethyl)-1,1-difluorocyclohexane consists of a cyclohexane ring substituted with two fluorine atoms at the 1-position and an ethyl chain terminated with a bromine atom at the 2-position. This arrangement imparts a high degree of lipophilicity and reactivity, enabling its use in various chemical transformations. The dual halogenation provides multiple sites for functionalization, which is particularly useful in constructing complex molecular architectures.

In recent years, 2-(2-Bromoethyl)-1,1-difluorocyclohexane has been explored as a key building block in the synthesis of novel pharmaceuticals. Its fluorinated backbone enhances metabolic stability and bioavailability, critical factors in drug design. Additionally, the bromoethyl group serves as a versatile handle for further derivatization, allowing chemists to tailor the compound for specific biological targets. This has led to its incorporation in the development of potential therapeutic agents targeting various diseases.

One of the most compelling aspects of 2-(2-Bromoethyl)-1,1-difluorocyclohexane is its role in medicinal chemistry research. The compound’s ability to act as a precursor for more complex molecules has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, recent studies have demonstrated its utility in generating fluorinated analogs of known bioactive molecules, which exhibit improved pharmacokinetic profiles. The fluorine atoms contribute to selective binding interactions with biological targets, while the bromoethyl moiety allows for easy modification via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

The agrochemical sector has also shown interest in 2-(2-Bromoethyl)-1,1-difluorocyclohexane due to its potential as a precursor for crop protection agents. Fluorinated compounds are known to enhance the efficacy and environmental stability of pesticides and herbicides. Researchers have investigated its derivatives as candidates for next-generation agrochemicals that offer improved selectivity and reduced environmental impact. The structural features of this compound make it an attractive candidate for further exploration in this domain.

Synthetic methodologies for preparing 2-(2-Bromoethyl)-1,1-difluorocyclohexane have been refined over time, enabling scalable production for research and industrial applications. Common synthetic routes involve the reaction of 1,1-difluoro-2-bromocyclohexane with ethylene or related nucleophiles under controlled conditions. Advances in catalytic systems have further optimized these processes, improving yields and reducing byproduct formation. Such improvements are crucial for ensuring cost-effective and sustainable production methods.

The safety profile of 2-(2-Bromoethyl)-1,1-difluorocyclohexane is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, appropriate handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, along with adequate ventilation to prevent inhalation of dust or vapors. As with all chemical compounds used in research or industrial settings, proper storage conditions should be maintained to prevent degradation or unintended reactions.

Future research directions involving 2-(2-Bromoethyl)-1,1-difluorocyclohexane may focus on expanding its utility in drug discovery and material science. The integration of machine learning and computational chemistry techniques could accelerate the identification of novel derivatives with enhanced biological activity. Additionally, exploring its applications in polymer chemistry might yield advanced materials with tailored properties for electronics or medical implants.

In conclusion, 2-(2-Bromoethyl)-1,1-difluorocyclohexane (CAS No. 2137580-05-1) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features—combining fluorine substitution with a bromoethyl side chain—make it a versatile intermediate for synthetic chemists seeking to develop innovative solutions for global challenges in health and agriculture.

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